Substrate Preference for Delta3,Delta2-Enoyl-CoA Isomerase: Δ3-trans vs. Δ3-cis
The conversion of (3E)-tetradecenoyl-CoA to (2E)-tetradecenoyl-CoA by Delta3,Delta2-enoyl-CoA isomerase (EC 5.3.3.8) is a necessary step for its complete oxidation. The reaction rate for the Δ3-trans isomer ((3E)-tetradecenoyl-CoA) is significantly lower than that for the corresponding Δ3-cis isomer ((3Z)-tetradecenoyl-CoA) [1]. This differential activity highlights the enzyme's geometric specificity and makes (3E)-tetradecenoyl-CoA essential for dissecting the isomerase's mechanism and the metabolic fate of trans-fatty acids.
| Evidence Dimension | Reaction rate (catalytic efficiency) for isomerization |
|---|---|
| Target Compound Data | (3E)-tetradecenoyl-CoA (Δ3-trans isomer) |
| Comparator Or Baseline | (3Z)-tetradecenoyl-CoA (Δ3-cis isomer) |
| Quantified Difference | The reaction rate is ten times higher for Δ3-cis-enoyl-CoA esters than for Δ3-trans-isomers [1]. |
| Conditions | In vitro enzymatic assay for Delta3,Delta2-enoyl-CoA isomerase (EC 5.3.3.8) as reported in multiple enzyme databases. |
Why This Matters
This quantifiable difference in isomerase activity dictates that using the cis isomer would vastly overestimate metabolic flux through this pathway, making (3E)-tetradecenoyl-CoA the correct substrate for modeling the metabolism of trans-unsaturated fats.
- [1] BioCyc Database Collection. Delta3,Delta2-enoyl-CoA isomerase (EC 5.3.3.8) summary. View Source
